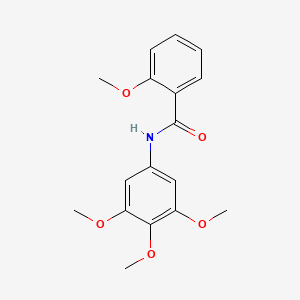

2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)17(19)18-11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUILLCHWRHBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of the 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide Core Structure

Established Synthetic Routes for 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide

The creation of the central amide bond in this compound is the key step in its synthesis, which can be achieved through several established routes.

The most common and conventional method for synthesizing N-aryl benzamides is through the acylation of an aniline (B41778) with a benzoyl chloride derivative. For the target compound, this involves the reaction between 2-methoxybenzoyl chloride and 3,4,5-trimethoxyaniline. This is typically a multistep process, as the starting materials themselves often require prior synthesis.

The general steps are:

Preparation of 2-methoxybenzoyl chloride: This activated acylating agent is typically prepared from commercially available 2-methoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Preparation of 3,4,5-trimethoxyaniline: This starting material can be synthesized from 3,4,5-trimethoxybenzoic acid via a Hofmann rearrangement of the corresponding benzamide (B126). researchgate.net

Amide Bond Formation: The final step is the coupling of 2-methoxybenzoyl chloride with 3,4,5-trimethoxyaniline. The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or dichloromethane, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The mixture is often heated under reflux for several hours to ensure the reaction goes to completion.

A representative reaction scheme is detailed below:

Scheme 1: Conventional synthesis of this compound.

Modern synthetic chemistry emphasizes the use of techniques that improve efficiency, reduce waste, and decrease energy consumption, principles central to green chemistry and microwave-assisted synthesis. uwindsor.ca

Microwave-Assisted Synthesis: The amide formation step is particularly amenable to microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and purer products. researchgate.netrsc.org The dielectric heating mechanism of microwaves provides rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction significantly compared to conventional heating methods. researchgate.net This technique can often be performed under solvent-free conditions, further enhancing its green credentials. wikipedia.org

Green Chemistry Principles: The conventional synthesis can be adapted to align with green chemistry principles. nih.gov This includes:

Safer Solvents: Replacing chlorinated solvents like chloroform with greener alternatives such as ethanol, 2-methyltetrahydrofuran, or even water, where substrate solubility allows.

Catalysis: Utilizing catalytic rather than stoichiometric reagents. For amide bond formation, various coupling agents can be used catalytically.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, often facilitated by microwave heating, are a powerful tool in this regard. rsc.org

The following table compares the conventional and microwave-assisted approaches for the final amidation step.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Heating | Oil bath (reflux) | Microwave irradiation |

| Reaction Time | Several hours (e.g., 5 h) | Minutes (e.g., 5-15 min) researchgate.net |

| Solvent | Chlorinated solvents (e.g., CHCl₃) | Greener solvents or solvent-free wikipedia.org |

| Yield | Good to high | Often higher than conventional |

| Energy Consumption | High | Low |

Design and Synthesis Strategies for this compound Analogues

The development of analogues is essential for structure-activity relationship (SAR) studies. Various strategies have been developed to efficiently synthesize a wide range of derivatives based on the core structure.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating a large number of compounds for screening. nih.gov These techniques are well-suited for synthesizing a library of analogues of this compound.

In a typical parallel synthesis approach, a common scaffold is reacted with a diverse set of building blocks in a spatially separated manner, such as in a 96-well plate. For this core structure, two main points of diversity can be explored: the substituted benzoyl chloride and the substituted aniline.

Example of a Combinatorial Library Design: A library could be generated by reacting a set of substituted 2-methoxybenzoyl chlorides (Diversity element A) with a set of substituted 3,4,5-trimethoxyanilines (Diversity element B).

| Aniline B1 (R'=H) | Aniline B2 (R'=F) | Aniline B3 (R'=CH₃) | |

|---|---|---|---|

| Benzoyl Chloride A1 (R=H) | Analogue A1B1 | Analogue A1B2 | Analogue A1B3 |

| Benzoyl Chloride A2 (R=Cl) | Analogue A2B1 | Analogue A2B2 | Analogue A2B3 |

| Benzoyl Chloride A3 (R=CF₃) | Analogue A3B1 | Analogue A3B2 | Analogue A3B3 |

This approach allows for the systematic modification of both aromatic rings to explore the impact of different electronic and steric properties. Solid-phase organic synthesis (SPOS) can also be employed, where one of the starting materials is attached to a resin bead, facilitating purification through simple filtration and washing steps. byjus.com

Regioselective functionalization allows for the precise modification of specific positions on the core structure, which is critical for fine-tuning molecular properties. The two aromatic rings in this compound exhibit different reactivities, enabling selective modifications.

Functionalization of the 2-Methoxybenzamide Ring: The amide group is a powerful directing group for ortho-lithiation, a specific type of Directed Metalation (DoM). wikipedia.org In this reaction, a strong base like n-butyllithium deprotonates the position ortho to the directing group. The amide group is a stronger directing group than the methoxy (B1213986) group, thus directing metalation exclusively to the C6 position. The resulting aryllithium species can then react with a variety of electrophiles (E+) to introduce new substituents at this position with high regioselectivity. harvard.edu Transition metal-catalyzed C-H activation, often using rhodium or ruthenium, can also achieve regioselective functionalization at the C-H bond ortho to the amide directing group. acs.orgresearchgate.net

Functionalization of the 3,4,5-Trimethoxyphenyl Ring: This ring is highly electron-rich due to the presence of three activating methoxy groups. It is therefore highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The methoxy groups are ortho, para-directing. byjus.com Due to steric hindrance and the combined activating effect, electrophiles will preferentially add to the C2 and C6 positions, which are ortho to the amide nitrogen and between two methoxy groups. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. chemistrysteps.comlibretexts.org

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. Key parameters that are typically varied include the choice of solvent, base, temperature, and reaction time.

For the amide bond formation step, an optimization study might involve the following variables:

| Variable | Conditions Screened | Rationale |

|---|---|---|

| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃ | The base neutralizes HCl byproduct. Its strength and steric bulk can influence reaction rate and side reactions. researchgate.net |

| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (B52724) | Solvent polarity and boiling point affect reactant solubility and reaction kinetics. |

| Temperature | 0 °C, Room Temperature (RT), 50 °C, Reflux | Higher temperatures generally increase reaction rates but can also lead to decomposition or side products. |

| Reaction Time | 1h, 4h, 12h, 24h | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation. researchgate.net |

By systematically adjusting these parameters, an optimal set of conditions can be identified that provides the desired product in high yield and purity, making the synthesis more efficient and scalable. researchgate.net

Methodologies for Purity Assessment and Structural Elucidation

The rigorous confirmation of the chemical identity and purity of newly synthesized compounds like this compound is a cornerstone of chemical research. This process relies on a suite of sophisticated analytical techniques that separate the target molecule from impurities and provide detailed information about its atomic and molecular structure. These methodologies are broadly categorized into chromatographic separation techniques and spectroscopic/spectrometric methods.

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of a synthesized compound. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends largely on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. In this method, a solution of the compound is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure.

The separation is based on the differential partitioning of the analyte and any impurities between the two phases. For benzamide derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the resulting chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of Benzamide Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the effective elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible separation. |

| Detection | UV Spectrophotometer (e.g., at 254 nm) | Aromatic rings in the molecule absorb UV light, enabling detection. |

| Injection Volume | 10 µL | A small, precise volume of the sample solution. |

| Column Temp. | 25 °C | Maintains stable and repeatable retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. While some complex benzamides can be analyzed directly, many, especially those with polar functional groups, may require derivatization to increase their volatility. For compounds that are thermally labile, specialized techniques, such as using shorter analytical columns, can minimize degradation during analysis. unb.br

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. As the separated components exit the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Once a compound has been purified, spectroscopic methods are used to confirm that the correct molecular structure has been formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra would be essential for validating the structure of this compound.

¹H NMR: This spectrum would show distinct signals for each unique proton in the molecule. Key expected signals include those for the four methoxy groups (appearing as singlets), aromatic protons on the two benzene (B151609) rings (appearing as multiplets or doublets), and a signal for the N-H proton of the amide group. rsc.org

¹³C NMR: This spectrum reveals the number of unique carbon environments. Expected signals would correspond to the methoxy carbons, the aromatic carbons, and the carbonyl carbon of the amide group. chemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. For this compound (C₁₇H₁₉NO₅), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight (Monoisotopic Mass: 317.1263 Da). uni.lu The fragmentation pattern observed in the mass spectrum can also offer structural clues, corroborating the proposed arrangement of atoms. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Data for C₁₇H₁₉NO₅

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₇H₂₀NO₅]⁺ | 318.1336 |

| [M+Na]⁺ | [C₁₇H₁₉NNaO₅]⁺ | 340.1155 |

| [M+K]⁺ | [C₁₇H₁₉KNO₅]⁺ | 356.0895 |

| [M-H]⁻ | [C₁₇H₁₈NO₅]⁻ | 316.1190 |

M represents the parent molecule. Data is predictive.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include a strong C=O (carbonyl) stretch for the amide group (typically ~1650 cm⁻¹), an N-H stretch (typically ~3300 cm⁻¹), C-O stretches for the ether groups, and C-H stretches for the aromatic and methyl groups. nist.govchemicalbook.com These distinct peaks help confirm the presence of the core benzamide structure and the associated methoxy substituents.

Biological Activity and Molecular Mechanisms of 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide Pre Clinical Investigations

In Vitro Cellular Efficacy Studies

Evaluation of Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines

No data available.

Induction of Apoptosis and Modulation of Cell Cycle Progression

No data available.

Anti-inflammatory and Immunomodulatory Profiling

No data available.

Antioxidant Activity Assessment

No data available.

Enzymatic and Receptor-Mediated Activity

Inhibition of Key Enzymes (e.g., Kinases, Cholinesterases, Ribonucleotide Reductase)

No data available.

Ligand-Receptor Binding and Allosteric Modulation Studies

Currently, specific ligand-receptor binding affinities and detailed allosteric modulation mechanisms for 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide have not been extensively reported in publicly available pre-clinical research.

While the broader class of benzamides has been investigated for their interaction with various receptors, direct binding data for this specific compound remains limited. Allosteric modulators function by binding to a site on a receptor distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. longdom.org This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the ligand's effect. longdom.org The potential for this compound to act as an allosteric modulator on its primary biological target, tubulin, is an area of ongoing investigation. Some studies on other benzamide (B126) derivatives have suggested the possibility of allosteric effects on tubulin dynamics. nih.gov

Interaction with Specific Cellular Targets (e.g., Tubulin Polymerization Inhibition)

A significant body of pre-clinical evidence points towards the protein tubulin as a primary cellular target of compounds containing the 3,4,5-trimethoxyphenyl moiety, a key structural feature of this compound. These compounds are often investigated as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.

The mechanism of action for many of these compounds involves binding to the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov This interaction disrupts the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. researchgate.net

Furthermore, research on other benzamide derivatives has demonstrated their ability to covalently modify β-tubulin, providing a potent and irreversible mechanism of action. nih.gov This covalent binding often occurs at specific cysteine residues within the colchicine binding site. nih.gov

Table 1: Tubulin Polymerization Inhibition by Structurally Related Compounds

| Compound | Target | Effect | Reference |

|---|---|---|---|

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Tubulin | Inhibits polymerization by binding to the colchicine site | nih.gov |

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Tubulin | Potent cytotoxic activity, known tubulin inhibitor | nih.gov |

In Vivo Efficacy in Pre-clinical Animal Models (excluding human clinical trial data)

Antitumor Activity in Xenograft and Syngeneic Models

Specific in vivo efficacy studies of this compound in xenograft or syngeneic animal models are not extensively documented in the available literature. However, the antitumor potential of structurally related compounds has been demonstrated in pre-clinical settings.

A notable example is the phenstatin (B1242451) analog, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), which also contains the 3,4,5-trimethoxyphenyl group. In a study using a sarcoma 180 mouse model, PHT demonstrated significant tumor inhibition. nih.govresearchgate.net The in vivo study showed tumor inhibition rates of 30.9% and 48.2% for PHT at doses of 20 and 40 mg/kg, respectively. nih.govresearchgate.net These findings suggest that compounds with this chemical motif possess potent antitumor properties that translate to in vivo settings.

Table 2: In Vivo Antitumor Activity of a Structurally Related Compound

| Compound | Animal Model | Tumor Type | Dosing | Tumor Inhibition Rate | Reference |

|---|---|---|---|---|---|

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Mice | Sarcoma 180 | 20 mg/kg | 30.9% | nih.govresearchgate.net |

Pharmacokinetic and Biodistribution Profiles in Animal Systems (excluding human data)

Detailed pharmacokinetic and biodistribution profiles for this compound in animal systems are not well-documented in the current body of scientific literature. Understanding these parameters is crucial for the development of any potential therapeutic agent, as they provide insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Elucidation of Molecular Mechanisms of Action

Identification and Validation of Primary Biological Targets

The primary biological target of this compound is strongly suggested to be tubulin. researchgate.netnih.govnih.govnih.gov This identification is based on extensive research into the mechanism of action of numerous compounds that share the 3,4,5-trimethoxyphenyl structural motif. nih.govnih.gov

Validation of tubulin as the primary target for this class of compounds comes from several lines of evidence:

Direct Binding Assays: Studies with related benzamides have utilized "clickable" chemical probes to demonstrate irreversible binding to a 50 kDa protein, which was subsequently identified as β-tubulin through mass spectrometry. nih.gov

Competition Assays: The anti-cancer potency of a series of benzamide analogs has been shown to strongly correlate with their ability to compete with a known tubulin-binding probe, indicating that β-tubulin is the functional target. nih.gov

Site-Directed Mutagenesis: Benzamide-resistant cell lines have been found to harbor mutations in the gene encoding β-tubulin, providing genetic evidence for tubulin as the direct target. nih.gov Specifically, a Thr238Ala mutation in β-tubulin was sufficient to induce resistance to these compounds. nih.gov

Structural Biology: X-ray co-crystal structures of benzamide derivatives in complex with tubulin have shown that they occupy the colchicine binding site, interacting with all three of its zones. researchgate.net

These multifaceted approaches provide a robust validation of tubulin as the primary biological target for this class of benzamide derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone |

| (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) |

| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan |

| RH-4032 |

| RH-7281 |

| Pronamide |

| Zarilamide |

| Trifluralin |

| Amiprophos-methyl |

| Paclitaxel |

| Colchicine |

| Vinblastine |

| Vincristine |

| Nocodazole |

Analysis of Downstream Signaling Pathways and Gene Expression Modulation

There is currently no publicly available research that details the impact of this compound on intracellular signaling cascades or its ability to modulate gene expression. Preclinical studies for a novel compound would typically involve a series of in vitro experiments to identify the signaling pathways it affects. Techniques such as western blotting, reporter gene assays, and transcriptomic analyses (e.g., RNA sequencing) are commonly employed to understand how a compound alters cellular function at the molecular level. The absence of such data for this compound means its mechanism of action remains uncharacterized.

Phenotypic Screening and Multi-Targeting Approaches

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds capable of producing a desired change in cellular or organismal phenotype, often without prior knowledge of the specific molecular target. There are no published reports of this compound being evaluated in phenotypic screening campaigns. Consequently, its potential to induce specific cellular changes or to act on multiple targets simultaneously—a characteristic often referred to as polypharmacology or multi-targeting—has not been documented. Information regarding its activity across different cell lines or in various disease models is not available.

Structure Activity Relationship Sar Studies and Rational Design of 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide Derivatives

Correlating Structural Features with Biological Potency, Selectivity, and Efficacy

The 3,4,5-trimethoxyphenyl moiety is a critical structural feature for the biological activity of numerous compounds, including those based on the 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide scaffold. This group is a characteristic requirement for activity in many inhibitors of tubulin polymerization, such as colchicine (B1669291) and podophyllotoxin. nih.govresearchgate.net The trimethoxy substitution pattern on the phenyl ring is thought to facilitate specific interactions within the colchicine binding site on tubulin, contributing to the compound's potency. nih.govresearchgate.net

The spatial arrangement of the different parts of the molecule is also crucial. In the solid state, the two aromatic rings of a related compound, 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, are not in the same plane, exhibiting a dihedral angle of 67.66 (9)°. nih.gov The amide group, which links the two phenyl moieties, is oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring. nih.govnih.gov This specific conformation likely influences how the molecule fits into its biological target.

Studies on related compounds have highlighted the importance of the substitution pattern on both aromatic rings for selectivity and efficacy. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the agonist activity at the serotonin (B10506) 5-HT2A receptor was found to primarily reside in one enantiomer, indicating that stereochemistry is a key determinant of biological effect. semanticscholar.org

Impact of Substituent Variations on the Benzamide (B126) Scaffold

Systematic modifications of the benzamide scaffold have provided valuable insights into the SAR of this class of compounds.

While direct SAR studies on the 2-methoxy-phenyl moiety of this compound are not extensively detailed in the provided context, research on analogous structures underscores the importance of substitution on this ring. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, the placement of a methoxy (B1213986) group at the C-4, C-6, or C-7 position on the benzene (B151609) ring of the benzo[b]thiophene core resulted in the best activities. nih.gov This suggests that the position of substituents on the ring analogous to the 2-methoxy-phenyl group can significantly impact biological potency.

The N-(3,4,5-trimethoxyphenyl) group is a well-established pharmacophore that plays a crucial role in the interaction of many small molecules with their biological targets, particularly tubulin. researchgate.net This moiety is often found buried in a hydrophobic subcavity of the colchicine binding site. nih.gov

Docking studies with related chalcone (B49325) derivatives have shown that the 3,4,5-trimethoxyphenyl ring occupies the same subcavity as the corresponding moiety in colchicine. nih.gov Specifically, the methoxy groups can form important interactions with amino acid residues in the binding pocket. For instance, the C4-methoxy substituent has been shown to establish a polar interaction with Cys β241. nih.gov The 3-methoxy group is also in direct contact with βCys241, and this interaction is considered key for engaging with this subpocket. researchgate.net

The orientation of the methoxy groups is also significant. In the crystal structure of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, the methoxy groups at positions 3 and 5 lie nearly in the plane of the aromatic ring, while the methoxy group at the 4-position is oriented almost perpendicularly. nih.govnih.gov This specific arrangement of the methoxy groups likely influences the binding affinity and selectivity of the molecule.

In the crystal structure of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, the amide plane is oriented at a significant angle to the 2-methoxybenzene ring, highlighting the non-planar nature of the molecule. nih.govnih.gov Modifications to this linker, such as altering its rigidity or introducing different functional groups, could have a profound impact on the compound's biological activity by changing its conformational preferences. While specific studies on modifying the amide linker of this compound were not found, the principles of medicinal chemistry suggest that such changes would be a viable strategy for optimizing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it This approach is valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

The development of a robust QSAR model involves several key steps, including data set preparation, calculation of molecular descriptors, model building using statistical methods, and rigorous validation. uniroma1.ittaylorfrancis.com For a QSAR model to be considered predictive, it must be validated using both internal and external validation techniques. nih.gov

While specific QSAR models for this compound derivatives are not detailed in the provided search results, the general principles of QSAR can be applied to this class of compounds. By compiling a dataset of analogs with their corresponding biological activities, a predictive QSAR model could be developed. Such a model would help in identifying the key structural features that are most important for activity and would guide the design of new derivatives with improved properties. The ultimate goal of QSAR modeling is to facilitate the virtual screening of chemical databases and to prioritize the synthesis of compounds with the highest predicted potency. uniroma1.it

Pharmacophore Generation and Validation

Pharmacophore modeling is a crucial step in understanding the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

Currently, specific pharmacophore models developed exclusively for this compound are not extensively reported in publicly accessible scientific literature. However, the general methodology for creating such a model would involve the alignment of a set of active analogues to identify common chemical features. The process typically includes:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule in the training set.

Feature Identification: Identifying potential pharmacophoric features within each conformation.

Model Generation: Aligning the conformations and identifying a common set of features that are present in all active compounds. This generates one or more pharmacophore hypotheses.

Validation: The generated model's ability to distinguish between active and inactive compounds is then rigorously tested. This is often done using a test set of molecules with known activities and statistical methods like Güner-Henry (GH) scoring.

A hypothetical pharmacophore model for this class of compounds, based on its structural components, would likely include features such as hydrogen bond acceptors (from the methoxy and amide oxygen atoms), a hydrogen bond donor (from the amide nitrogen), and aromatic/hydrophobic regions (from the two phenyl rings). The precise spatial arrangement and relative importance of these features would need to be determined through dedicated studies on a series of active and inactive analogues.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Location | Potential Importance |

| Hydrogen Bond Acceptor | Amide Oxygen | High |

| Hydrogen Bond Acceptor | Methoxy Oxygens | Moderate to High |

| Hydrogen Bond Donor | Amide Nitrogen | High |

| Aromatic Ring | 2-methoxyphenyl ring | High |

| Aromatic Ring | 3,4,5-trimethoxyphenyl ring | High |

This table is illustrative and based on the chemical structure, not on published experimental pharmacophore modeling data for this specific compound.

Computational-Assisted Rational Design of Novel this compound Analogues

Following the development and validation of a pharmacophore model, computational chemistry tools can be employed to rationally design novel analogues with potentially improved activity. This process leverages the understanding of the SAR gained from the pharmacophore model and other computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

The rational design process for new this compound analogues would typically involve:

Virtual Screening: Using the validated pharmacophore model as a 3D query to search large chemical databases for novel scaffolds that match the required features.

Fragment-Based Design: Modifying the existing scaffold by replacing or adding chemical fragments to better fit the pharmacophore model or to introduce new, favorable interactions with a putative target.

In Silico Evaluation: The designed novel molecules are then evaluated computationally for properties such as predicted binding affinity (using molecular docking if a target structure is known), drug-likeness (e.g., Lipinski's Rule of Five), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

For instance, modifications could be systematically explored at various positions of the two aromatic rings. The impact of substituting the methoxy groups with other electron-donating or electron-withdrawing groups, or altering their positions, could be computationally assessed to predict the effect on activity.

Table 2: Examples of Computationally Proposed Modifications for Rational Design

| Modification Strategy | Rationale | Predicted Outcome |

| Bioisosteric replacement of methoxy groups | To improve metabolic stability or alter electronic properties while maintaining key interactions. | Potentially improved pharmacokinetic profile. |

| Positional isomerization of substituents | To optimize the geometry for better target interaction. | Enhanced binding affinity. |

| Introduction of constrained linkers | To reduce conformational flexibility and lock the molecule in a bioactive conformation. | Increased potency and selectivity. |

| Scaffold hopping based on pharmacophore query | To discover novel core structures with different intellectual property profiles. | Identification of new chemical series. |

This table presents general strategies in rational drug design and does not reflect the results of specific studies on this compound.

While detailed computational studies specifically targeting this compound are not widely available, the established principles of pharmacophore modeling and rational design provide a clear framework for the future discovery and optimization of derivatives within this chemical class. Such studies are essential to unlock the full therapeutic potential of these compounds.

Computational Chemistry and in Silico Modeling of 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide are not extensively detailed in published literature, the methodology has been widely applied to analogous benzamide (B126) structures to investigate their potential as inhibitors for various enzymes and receptors.

The primary goal of molecular docking is to simulate the binding event between a ligand and a protein's active site. For a compound like this compound, this process would involve preparing a 3D model of the molecule and docking it into the binding pocket of a chosen biological target, such as an enzyme or receptor. The output of the docking simulation is a series of possible binding poses, each associated with a scoring function value. This score, typically expressed in units like kcal/mol, estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

For instance, in studies involving other novel benzamides, molecular docking has been used to identify promising derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The docking results in these studies help to rank compounds based on their predicted binding energies and guide the selection of candidates for synthesis and biological testing.

Beyond predicting binding affinity, molecular docking provides critical insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological activity.

Hydrogen Bonding: The benzamide scaffold contains key hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen and methoxy (B1213986) oxygens). Docking studies can precisely identify which amino acid residues in the protein's active site (e.g., serine, threonine, or the peptide backbone) form hydrogen bonds with the ligand. For example, studies on similar carboxamide derivatives targeting EGFR have shown hydrogen bond formation between the carbonyl oxygen of the ligand and key residues like Met793.

Hydrophobic Interactions: The aromatic rings (the 2-methoxybenzene and the 3,4,5-trimethoxyphenyl moieties) provide significant surface area for hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine within the binding pocket.

Pi-Stacking: The presence of two aromatic rings allows for potential pi-pi stacking or pi-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site, further contributing to binding stability.

By visualizing the docked pose, researchers can analyze the distances and geometries of these interactions, building a comprehensive model of how this compound might bind to a specific biological target.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are performed on ligand-protein complexes, often starting from a pose identified through docking, to assess the stability of the binding mode and explore the conformational flexibility of both the ligand and the protein.

In studies of related aryl benzamide derivatives, MD simulations of 20 to 100 nanoseconds have been used to validate docking results. mdpi.comtandfonline.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. tandfonline.com

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand entry or binding. tandfonline.com

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over time, providing a measure of the stability of these key interactions.

For this compound, an MD simulation would reveal how the molecule adapts its conformation within the binding site and how its interactions with the protein evolve, providing a more realistic and robust model of the binding dynamics than docking alone. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide valuable data on molecular properties that govern interactions and chemical reactions. For benzamide derivatives, DFT methods like B3LYP and B3PW91 are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. tandfonline.com

Key insights from DFT calculations include:

Optimized Molecular Geometry: DFT can predict bond lengths, bond angles, and dihedral (torsion) angles in the molecule's lowest energy state. These theoretical values can be compared with experimental data from X-ray crystallography. For the closely related compound 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, crystallographic data provides precise measurements of its solid-state conformation, which serves as an excellent benchmark for theoretical calculations. nih.govnih.gov

Electronic Properties: DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It identifies electron-rich regions (negative potential, typically around oxygen and nitrogen atoms), which are susceptible to electrophilic attack and are key sites for hydrogen bonding, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

The table below presents selected structural parameters for the closely related compound, 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, as determined by X-ray crystallography. DFT calculations for this compound would aim to predict these and other parameters.

| Structural Parameter | Reported Value nih.govnih.gov |

|---|---|

| Dihedral Angle (Two Aromatic Planes) | 67.66 (9)° |

| Angle (Amide Plane to 2-methoxybenzene Ring) | 41.5 (3)° |

| Torsion Angle (C16–O4–C12–C13) | 103.9 (3)° |

| Torsion Angle (C8–O2–C7–C6) | 0.7 (4)° |

Virtual Screening and Lead Optimization through Cheminformatics Approaches

Cheminformatics combines computational methods with chemical information to support drug discovery. Virtual screening and lead optimization are two key areas where these approaches are applied.

Virtual Screening: In a virtual screening campaign, large libraries of chemical compounds are computationally docked against a protein target to identify potential "hits." A molecule like this compound could serve as a query structure or a starting point (a "seed") for such a campaign. The process would involve searching for commercially or virtually available compounds with similar structural features (a scaffold-based search) or properties. These compounds would then be filtered based on physicochemical properties, such as those described by Lipinski's Rule of Five, to prioritize molecules with drug-like characteristics for subsequent docking and scoring.

Lead Optimization: Once a "hit" compound is identified, cheminformatics is used to guide its optimization into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. This involves building quantitative structure-activity relationship (QSAR) models. For a series of benzamide analogs, a QSAR model would correlate changes in their chemical structure with changes in their biological activity. These models can then predict the activity of new, unsynthesized derivatives, helping chemists prioritize which modifications are most likely to enhance the desired therapeutic effect.

Through these in silico approaches, the potential of this compound as a scaffold for new therapeutic agents can be systematically explored and refined in a time- and resource-efficient manner.

Advanced Methodological Approaches in 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide Research

High-Throughput Screening (HTS) and High-Content Screening (HCS) for Activity Profiling

High-Throughput Screening (HTS) and High-Content Screening (HCS) represent powerful platforms in the initial stages of drug discovery and chemical biology to rapidly assess the biological activities of small molecules across a wide array of targets or cellular systems. nih.govnews-medical.net

High-Throughput Screening (HTS) would be employed to test 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide against large libraries of biological targets, such as enzymes or receptors, to identify potential bioactivities. news-medical.netacs.org These assays are typically designed for speed and scalability, often relying on straightforward readouts like fluorescence or luminescence to indicate target modulation. nih.gov For instance, the compound could be screened against a panel of kinases to identify any inhibitory activity.

High-Content Screening (HCS) , an extension of HTS, combines automated microscopy with sophisticated image analysis to quantify complex cellular phenotypes in response to compound treatment. corelifeanalytics.comnih.gov This approach provides richer, multiparametric data on a cell-by-cell basis. alitheagenomics.comresearchgate.net In the context of this compound, HCS could be used to assess its effects on cell morphology, proliferation, cytotoxicity, or the subcellular localization of specific proteins. nih.gov The "Cell Painting" assay is a notable HCS method that uses multiple fluorescent dyes to label various cellular compartments, allowing for detailed morphological profiling. alitheagenomics.com

Table 1: Illustrative HTS Results for this compound This table presents hypothetical data for demonstration purposes.

| Target ID | Target Class | Assay Type | Activity (%) | Hit Status |

| KIN-001 | Kinase | Fluorescence | 3.2 | Inactive |

| KIN-002 | Kinase | Luminescence | 87.5 | Active |

| GPCR-001 | GPCR | FRET | 12.1 | Inactive |

| PROT-001 | Protease | Fluorescence | 5.6 | Inactive |

Biophysical Characterization of Molecular Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once a potential biological target is identified through screening, biophysical techniques are essential to characterize the direct molecular interaction between the small molecule and the target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govspringernature.com ITC can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govwhiterose.ac.uk This information is invaluable for understanding the driving forces behind the molecular recognition between this compound and its target. iitkgp.ac.in

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. springernature.comnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and the small molecule is flowed over the surface. springernature.com SPR provides kinetic data, including the association rate (kon) and dissociation rate (koff), from which the binding affinity (KD) can be calculated. mdpi.com This technique is highly sensitive and can be used for screening small molecule libraries as well as for detailed kinetic characterization of lead compounds. bio-rad.com

Table 2: Hypothetical Biophysical Data for the Interaction of this compound with Target KIN-002 This table presents hypothetical data for demonstration purposes.

| Technique | Parameter | Value |

| ITC | Affinity (KD) | 1.2 µM |

| Stoichiometry (n) | 0.98 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (TΔS) | 2.1 kcal/mol | |

| SPR | Association Rate (kon) | 2.5 x 104 M-1s-1 |

| Dissociation Rate (koff) | 3.0 x 10-2 s-1 | |

| Affinity (KD) | 1.2 µM |

Advanced Microscopy Techniques for Subcellular Localization and Morphological Changes

To understand the mechanism of action of this compound within a cellular context, advanced microscopy techniques are indispensable. These methods can visualize the subcellular localization of the compound (if fluorescently tagged) or its effect on cellular architecture with high resolution.

Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) , bypass the diffraction limit of light, enabling imaging at the nanoscale. nih.gov These single-molecule localization microscopy (SMLM) methods could be used to pinpoint the precise location of a fluorescently labeled analog of this compound within specific organelles or protein complexes. aip.org Another powerful technique is Structured Illumination Microscopy (SIM) , which is suitable for live-cell imaging and can reveal dynamic changes to subcellular structures in response to compound treatment. youtube.com These advanced imaging approaches provide critical insights into how the compound interacts with cellular machinery and affects cellular morphology. escholarship.org

Table 3: Potential Cellular Effects of this compound Observable by Advanced Microscopy This table presents hypothetical observations for demonstration purposes.

| Cellular Feature | Microscopy Technique | Potential Observation |

| Mitochondrial Network | SIM, STORM | Alteration in mitochondrial fission/fusion dynamics |

| Cytoskeletal Filaments | SIM, STORM | Reorganization of actin or tubulin networks |

| Nuclear Morphology | Confocal, SIM | Changes in nuclear size or shape |

| Subcellular Localization | PALM, STORM | Accumulation in the endoplasmic reticulum |

Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Biological Response Analysis

Omics technologies offer a global, unbiased view of the molecular changes within a biological system in response to a small molecule perturbation.

Proteomics involves the large-scale study of proteins. azolifesciences.com Using mass spectrometry-based approaches, one can quantify changes in the abundance of thousands of proteins in cells treated with this compound. bohrium.com This can reveal pathways that are modulated by the compound and identify potential off-target effects. technologynetworks.com

Transcriptomics , typically performed using RNA-sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell. longdom.org This method reveals how the compound alters gene expression, providing clues about the upstream signaling pathways and transcription factors affected by its activity. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. nih.gov By analyzing the metabolome of treated cells, researchers can understand how this compound impacts cellular metabolism and bioenergetics. mdpi.comresearchgate.net

Integrating these omics datasets provides a comprehensive, systems-level understanding of the biological response to the compound, helping to formulate a detailed hypothesis about its mechanism of action. mdpi.com

Table 4: Illustrative Omics Data Following Treatment with this compound This table presents hypothetical data for demonstration purposes.

| Omics Type | Key Finding | Implied Pathway Modulation |

| Proteomics | Upregulation of HSP70 and HSP90 | Stress Response / Protein Folding |

| Transcriptomics | Downregulation of Cyclin D1 mRNA | Cell Cycle Regulation (G1/S Arrest) |

| Metabolomics | Decrease in ATP, Increase in Lactate | Shift towards Glycolytic Metabolism |

Future Perspectives and Emerging Research Directions for 2 Methoxy N 3,4,5 Trimethoxyphenyl Benzamide

Exploration of Underexplored Biological Targets and Pathways for Novel Therapeutic Applications (Pre-clinical Scope)

The presence of the 3,4,5-trimethoxyphenyl group in the structure of 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide strongly suggests that its primary biological target is likely tubulin. This moiety is a well-established pharmacophore found in a variety of microtubule-targeting agents that bind to the colchicine (B1669291) site, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. mdpi.com However, a comprehensive understanding of its full mechanistic profile requires looking beyond this primary interaction.

Future preclinical research should focus on identifying and validating other potential biological targets. It is plausible that this benzamide (B126) derivative may exhibit polypharmacology, influencing other cellular pathways that could be therapeutically exploited. For instance, investigations could explore its effects on various kinases, transcription factors, or other proteins involved in cell signaling and survival. nih.gov A thorough screening against a panel of cancer-related proteins could reveal novel, off-target activities that may contribute to its cytotoxic profile or open up new therapeutic indications.

Moreover, even if tubulin is the primary target, the downstream consequences of microtubule disruption are complex and not fully elucidated for every compound. Future studies should delve into the specific signaling cascades that are modulated by this compound. This could include pathways related to apoptosis (e.g., Bcl-2 family proteins, caspases), cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), and cellular stress responses. Understanding these intricate molecular events will be crucial for identifying patient populations most likely to respond to this agent and for designing rational combination therapies.

Table 1: Potential Underexplored Research Areas for this compound

| Research Area | Rationale | Potential Therapeutic Implication |

|---|---|---|

| Secondary Target Identification | The compound may interact with other proteins beyond tubulin, such as kinases or transcription factors. | Discovery of novel mechanisms of action and expansion to new therapeutic areas. |

| Downstream Signaling Analysis | Elucidating the specific cellular pathways affected by microtubule disruption. | Identification of biomarkers for patient stratification and rational combination strategies. |

| Impact on Tumor Microenvironment | Investigating effects on angiogenesis, immune cell infiltration, and stromal cells. | Potential for combination with immunotherapy or anti-angiogenic agents. |

| Epigenetic Modifications | Assessing any influence on histone modifications or DNA methylation patterns. | Uncovering novel mechanisms of gene regulation and potential for epigenetic therapies. |

Development of Advanced Delivery Systems (e.g., Nanoparticle Encapsulation, Prodrug Strategies)

A significant hurdle for many small molecule inhibitors, including those targeting tubulin, is their suboptimal pharmacokinetic properties, such as poor aqueous solubility and lack of tumor specificity. nih.gov Advanced drug delivery systems offer a promising approach to overcome these limitations for this compound.

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could offer several advantages. nih.gov These nanocarriers can enhance the solubility and stability of hydrophobic drugs, prolong their circulation time in the bloodstream, and facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to cancer cells, thereby increasing efficacy and reducing off-target toxicity. patsnap.com

Prodrug Strategies: Another viable approach is the development of prodrugs of this compound. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmacological agent. This strategy can be employed to improve the solubility, permeability, and tumor-selective activation of the compound. For instance, attaching a hydrophilic moiety could enhance its aqueous solubility, while linking it to a substrate of a tumor-specific enzyme could ensure its targeted release within the tumor microenvironment.

Combination Therapeutic Strategies in Pre-clinical Disease Models

The future of cancer therapy largely lies in the rational combination of different treatment modalities to achieve synergistic effects, overcome drug resistance, and reduce toxicity. nih.gov Preclinical studies should be designed to explore the efficacy of this compound in combination with other anticancer agents.

Given its likely function as a microtubule inhibitor, combining it with DNA-damaging agents (e.g., cisplatin, doxorubicin) or antimetabolites could be a logical starting point. The rationale is that arresting cells in the G2/M phase of the cell cycle with a tubulin inhibitor could sensitize them to the cytotoxic effects of drugs that target DNA replication or repair. nih.gov

Furthermore, combining this compound with targeted therapies, such as kinase inhibitors, could also prove beneficial. For example, many cancer cells rely on specific signaling pathways for their survival and proliferation, and simultaneously blocking these pathways while disrupting the cytoskeleton could lead to enhanced cancer cell death. mdpi.com Another promising area is the combination with immunotherapy. By inducing immunogenic cell death, microtubule-targeting agents can potentially enhance the efficacy of immune checkpoint inhibitors.

Table 2: Potential Combination Therapies for Preclinical Evaluation

| Combination Agent Class | Rationale for Combination | Example Agents |

|---|---|---|

| DNA Damaging Agents | Synergistic cytotoxicity by targeting different phases of the cell cycle. | Cisplatin, Doxorubicin |

| Targeted Therapies (e.g., Kinase Inhibitors) | Dual blockade of critical cell survival and proliferation pathways. | EGFR inhibitors, BRAF inhibitors |

| Immunotherapy (e.g., Checkpoint Inhibitors) | Potential to induce immunogenic cell death and enhance anti-tumor immune response. | Anti-PD-1/PD-L1 antibodies |

| Anti-angiogenic Agents | Disruption of tumor vasculature and inhibition of new blood vessel formation. | Bevacizumab, Sunitinib |

Challenges and Opportunities in the Academic Translation of this compound Research

The translation of a promising compound from academic research to clinical application is a long and arduous process fraught with challenges. For this compound, a primary challenge is the current lack of extensive preclinical data. A significant amount of basic research is still required to fully characterize its biological activity, pharmacokinetic profile, and safety.

Challenges:

Limited Preclinical Data: A comprehensive understanding of the compound's efficacy, toxicity, and mechanism of action is necessary before it can move forward.

Intellectual Property: Securing robust patent protection is crucial for attracting the investment needed for further development.

Funding: The transition from academic grants to the larger-scale funding required for IND-enabling studies and clinical trials is a major hurdle.

Scalable Synthesis: Developing a cost-effective and scalable synthesis process is essential for producing the quantities of the compound needed for advanced preclinical and clinical studies.

Pharmacokinetic and Toxicological Profile: Early identification and mitigation of any unfavorable ADME (absorption, distribution, metabolism, and excretion) and toxicity properties are critical.

Opportunities:

Novelty of the Scaffold: The unique chemical structure may offer advantages over existing tubulin inhibitors in terms of efficacy, safety, or overcoming resistance.

Academic Collaborations: Building interdisciplinary teams of chemists, biologists, and clinicians can accelerate the research and development process.

Focus on Niche Indications: Initially targeting rare cancers or specific patient populations with a high unmet medical need could provide a more streamlined path to regulatory approval.

Biomarker Development: Identifying predictive biomarkers of response could de-risk clinical trials and lead to a more personalized medicine approach.

Q & A

Q. What are the standard synthetic routes for preparing 2-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 3,4,5-trimethoxyaniline via amide bond formation. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or thionyl chloride to generate the reactive acyl chloride intermediate .

- Nucleophilic substitution : Reaction with 3,4,5-trimethoxyaniline under reflux in anhydrous solvents (e.g., dichloromethane or DMF) .

- Optimization parameters : Temperature (40–80°C), solvent polarity, and stoichiometric ratios are critical for yield maximization (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H and 13C NMR verify methoxy group positions and amide linkage (e.g., δ ~7.8–8.2 ppm for aromatic protons adjacent to methoxy groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 376.1422) .

- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .

- Enzyme inhibition : Testing against kinases (e.g., EGFR) or tubulin polymerization assays to identify mechanistic targets .

- Solubility and logP : Shake-flask method for pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on methoxy group conformations be resolved?

Discrepancies between X-ray crystallography (e.g., SHELX-refined structures ) and NMR NOE data may arise from dynamic rotational isomerism. Strategies include:

Q. What strategies are effective in optimizing bioactivity through structure-activity relationship (SAR) studies?

- Methoxy substitution patterns : Systematic replacement of 3,4,5-trimethoxy groups with halogens or bulky substituents to enhance target binding .

- Scaffold hybridization : Fusing quinazolinone or chromene moieties to improve tubulin inhibition (e.g., IC50 < 1 µM in analogs ).

- Prodrug design : Introducing hydrolyzable groups (e.g., acetates) to enhance solubility and bioavailability .

Q. How do in vitro and in vivo activity discrepancies arise, and how can they be addressed?

- Metabolic instability : Phase I metabolism (e.g., demethylation of methoxy groups) reduces efficacy. Use LC-MS/MS to identify metabolites .

- Poor bioavailability : Nanoformulation (liposomes) or co-administration with CYP450 inhibitors may improve plasma half-life .

- Species-specific differences : Cross-test in multiple animal models (e.g., murine vs. zebrafish) to validate translational relevance .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide to simulate interactions with tubulin or kinase pockets (e.g., binding energy < -8 kcal/mol ).

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (methoxy oxygen) and hydrophobic regions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

Variability in IC50 values (e.g., 2 µM vs. 20 µM) may stem from:

- Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times .

- Compound purity : Impurities >2% (e.g., unreacted starting materials) can skew results .

- Statistical rigor : Replicate experiments (n ≥ 3) and use standardized protocols (e.g., NIH guidelines) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–70°C | Maximizes amide formation | |

| Solvent | Anhydrous DMF | Enhances coupling efficiency | |

| Coupling Agent | EDCI/HOBt | Reduces racemization |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Target (IC50) | Key Structural Feature | Reference |

|---|---|---|---|

| Parent compound | Tubulin (1.5 µM) | 3,4,5-Trimethoxy | |

| 3-Fluoro analog | EGFR (0.8 µM) | Enhanced electronegativity | |

| Quinazolinone hybrid | Topo I (0.2 µM) | Fused heterocycle |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.